5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
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Overview
Description
5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often referred to in the context of its role as an intermediate in the synthesis of pioglitazone hydrochloride, a pharmaceutical compound used in the treatment of type 2 diabetes mellitus .
Preparation Methods
The synthesis of 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride involves several steps. One common synthetic route includes the reaction of 2,4-thiazolidinedione with 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde in the presence of a base such as piperidine . The reaction typically occurs in a solvent like methanol under reflux conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various thiazolidinedione derivatives.
Biology: It is used in studies related to cellular metabolism and insulin sensitivity.
Mechanism of Action
The mechanism of action of this compound, particularly in its role as pioglitazone hydrochloride, involves activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances the transcription of insulin-responsive genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels . The molecular targets include various enzymes and proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride include other thiazolidinedione derivatives such as:
Rosiglitazone: Another PPARγ agonist used in the treatment of type 2 diabetes.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
The uniqueness of this compound lies in its specific structural features that confer high efficacy and safety in its therapeutic applications .
Properties
Molecular Formula |
C19H21ClN2O4S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C19H20N2O4S.ClH/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17;/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24);1H |
InChI Key |
MPGXNLKPJRFEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl |
Origin of Product |
United States |
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